N3-L-Cit-OH

Click Chemistry Bioconjugation ADC Linker Synthesis

Acquire N3-L-Cit-OH for constructing peptidomimetic ADC linkers with enhanced cathepsin B selectivity and tunable hydrophilicity over Val-Cit. This azide-functionalized L-citrulline derivative enables modular linker libraries via CuAAC/SPAAC click chemistry, mitigating payload aggregation and improving DAR homogeneity. Essential for developing safer, site-specific ADCs.

Molecular Formula C6H11N5O3
Molecular Weight 201.18 g/mol
Cat. No. B8147262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-L-Cit-OH
Molecular FormulaC6H11N5O3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N
InChIInChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1
InChIKeyWTCIIDRGWZAPDA-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-L-Cit-OH: Azide-Functionalized Citrulline Building Block for Peptidomimetic ADC Linker Construction


N3-L-Cit-OH (CAS 1799421-66-1), also known as (S)-2-azido-5-ureidopentanoic acid, is a non-proteinogenic amino acid derivative of L-citrulline featuring a terminal azide (N3) functional group . It is classified as a click chemistry reagent and a cleavable linker intermediate specifically designed for the synthesis of antibody-drug conjugates (ADCs) [1]. Its core structure—a citrulline backbone with an α-azido group (molecular formula C6H11N5O3; MW 201.19 g/mol)—distinguishes it from both standard protected citrullines used in peptide synthesis and the widely adopted Val-Cit dipeptide linker platform . The azide moiety enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), positioning N3-L-Cit-OH as a strategic building block for constructing novel, protease-selective, peptidomimetic ADC linkers with tunable physicochemical properties .

Why N3-L-Cit-OH Cannot Be Replaced by Standard Citrulline Derivatives or Conventional Val-Cit Linkers in ADC Design


Generic substitution fails for N3-L-Cit-OH because its unique molecular architecture—combining a cathepsin B-cleavable citrulline recognition element with a bioorthogonal azide handle—addresses two critical, yet distinct, limitations of conventional alternatives. Standard protected citrullines, such as Fmoc-L-Cit-OH or Boc-L-Cit-OH, lack the azide functionality required for click chemistry conjugation to payloads or antibodies, rendering them unsuitable for modern bioconjugation strategies . Conversely, the widely used Val-Cit dipeptide linker, while cleavable, suffers from documented drawbacks including hydrophobicity-induced aggregation, limited drug-to-antibody ratio (DAR), and premature payload release in systemic circulation, all of which compromise ADC safety and efficacy [1]. N3-L-Cit-OH serves as a modular precursor to a new generation of peptidomimetic linkers—exemplified by the cyclobutane-1,1-dicarboxamide (cBu)-containing linkers developed by Genentech—that demonstrate enhanced protease specificity and in vivo stability relative to Val-Cit, directly addressing these limitations [2].

Quantitative Differentiation of N3-L-Cit-OH: A Comparator-Based Evidence Guide for ADC Linker Selection


Evidence 1: Click Chemistry Reactivity—Azide Functionality Enables Bioorthogonal Conjugation Not Possible with Protected Citrullines

N3-L-Cit-OH possesses a terminal azide group capable of undergoing CuAAC and SPAAC click reactions, whereas standard protected citrulline derivatives like Fmoc-L-Cit-OH and Boc-L-Cit-OH lack this functional handle and are therefore incompatible with these bioorthogonal conjugation strategies [1]. The presence of the azide enables site-specific, high-yield conjugation to alkyne-bearing antibodies or payloads under mild conditions, a critical requirement for generating homogeneous ADCs .

Click Chemistry Bioconjugation ADC Linker Synthesis

Evidence 2: Modularity vs. Pre-Assembled Linkers—N3-L-Cit-OH Enables Custom Peptidomimetic Linker Design

Unlike pre-assembled azido-functionalized linkers (e.g., Azido-PEG1-Val-Cit-PAB-OH), N3-L-Cit-OH is a minimalist building block (MW 201.19 g/mol) that can be incorporated into diverse peptidomimetic linker architectures via click chemistry, allowing researchers to tune hydrophilicity, protease specificity, and steric shielding . For example, Genentech utilized click chemistry with azido-citrulline derivatives to synthesize a library of novel, nonpeptidic ADC linkers, culminating in the discovery of cyclobutane-1,1-dicarboxamide (cBu)-containing linkers [1].

ADC Linker Engineering Peptidomimetics Synthetic Modularity

Evidence 3: Overcoming Val-Cit Linker Limitations—Peptidomimetic Linkers Derived from N3-L-Cit-OH Exhibit Enhanced Protease Specificity

The conventional Val-Cit dipeptide linker is associated with hydrophobicity-induced aggregation, limited DAR, and premature payload release . In contrast, peptidomimetic linkers constructed using azido-citrulline building blocks, such as the cBu-Cit-OH linker developed by Genentech, demonstrate improved properties. Specifically, the cyclobutane-1,1-dicarboxamide-containing linker (cBu-Cit) is hydrolyzed predominantly by cathepsin B, whereas the Val-Cit dipeptide linker is not; this enhanced protease specificity translates to ADCs with comparable in vivo efficacy and stability to Val-Cit conjugates, but with a potentially improved therapeutic index [1].

Cathepsin B Selectivity ADC Stability Peptidomimetic Linker

Evidence 4: Purity and Quality Specifications—Comparative Analysis with a Key ADC Linker Intermediate

N3-L-Cit-OH is supplied with a minimum purity of 98%, as specified by multiple vendors [1]. In comparison, the DCHA salt form (N3-L-Cit-OH DCHA, CAS 2737202-65-0) is also available at >98% purity and offers enhanced stability and handling properties . This high purity is consistent with the requirements for cGMP manufacturing of ADC components, where impurities can lead to heterogeneous conjugates and affect safety and efficacy. The purity specification is comparable to that of other advanced ADC linker intermediates, such as cBu-Cit-OH (typically 95% purity) .

Quality Control ADC Linker Purity Procurement

Optimal Application Scenarios for N3-L-Cit-OH in ADC Research and Development


Synthesis of Proprietary Peptidomimetic ADC Linkers with Customized Protease Specificity

Researchers seeking to develop next-generation ADCs with improved safety profiles should utilize N3-L-Cit-OH as a core building block for constructing peptidomimetic linkers. As demonstrated by Genentech, the azide handle allows for modular assembly of diverse linker libraries via click chemistry, enabling the identification of candidates with enhanced cathepsin B selectivity relative to the conventional Val-Cit linker [1][2].

Site-Specific Antibody-Payload Conjugation via Bioorthogonal Click Chemistry

N3-L-Cit-OH is the reagent of choice for introducing a bioorthogonal azide handle into ADC linkers. This enables site-specific conjugation to alkyne-functionalized antibodies or payloads via CuAAC or SPAAC, yielding homogeneous ADCs with precisely controlled drug-to-antibody ratios (DAR) [1][3]. This approach is essential for achieving reproducible pharmacokinetics and minimizing batch-to-batch variability in preclinical development.

Development of ADCs with Hydrophobic Payloads Where Val-Cit Linkers Cause Aggregation

For ADC programs employing highly hydrophobic cytotoxic payloads (e.g., certain tubulin inhibitors), the Val-Cit linker is prone to induce aggregation, limiting DAR and increasing clearance [2]. By using N3-L-Cit-OH to construct novel peptidomimetic linkers with tunable hydrophilicity, formulators can mitigate aggregation issues and achieve higher DAR values with improved conjugate solubility and stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-L-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.